molecular formula C13H17BrN2O3 B1444717 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine CAS No. 1146089-80-6

1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Cat. No.: B1444717
CAS No.: 1146089-80-6
M. Wt: 329.19 g/mol
InChI Key: ZLDRMMHRSSNZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine is a chemical compound with the molecular formula C13H17BrN2O3 and a molecular weight of 329.19 g/mol. This compound is primarily used in research and development within the pharmaceutical and chemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine typically involves the reaction of 6-bromopyridin-3-ol with 1-Boc-3-azetidinol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the azetidine ring.

Scientific Research Applications

1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine is utilized in several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine involves its interaction with specific molecular targets. The bromine atom in the pyridine ring can participate in halogen bonding, while the azetidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Boc-3-((6-chloropyridin-3-YL)oxy)azetidine
  • 1-Boc-3-((6-fluoropyridin-3-YL)oxy)azetidine
  • 1-Boc-3-((6-iodopyridin-3-YL)oxy)azetidine

Uniqueness

1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to distinct reactivity and biological activity compared to its chloro, fluoro, and iodo counterparts.

Properties

IUPAC Name

tert-butyl 3-(6-bromopyridin-3-yl)oxyazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDRMMHRSSNZPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CN=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 250 mL round bottom flask, added 6-Bromo-pyridin-3-ol (4.69 g, 26.95 mmol) and 3-Iodo-azetidine-1-carboxylic acid tert-butyl ester (7.63g, 26.95 mmol) and Cs2CO3 (12.26 g, 37.73 mmol) in DMF (10 mL) with stirring under argon. The reaction was heated at 90° C. overnight. Reaction was then poured onto water (200 mL). The crude product was extracted with EtOAc (3×50 mL). The organic extraction was concentrated and purified by flash chromatography with 10% EtOAc in Hexanes to afford product 2.62 g (yield 30%) of 3-(6-Bromo-pyridin-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester as light brown solid.
Quantity
4.69 g
Type
reactant
Reaction Step One
Quantity
7.63 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
12.26 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine
Reactant of Route 2
Reactant of Route 2
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine
Reactant of Route 3
Reactant of Route 3
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine
Reactant of Route 4
Reactant of Route 4
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine
Reactant of Route 5
Reactant of Route 5
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine
Reactant of Route 6
Reactant of Route 6
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.